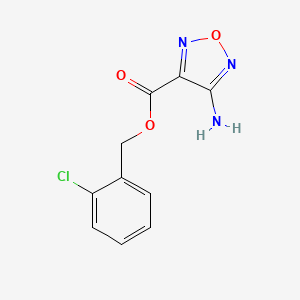

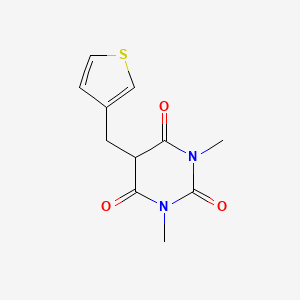

![molecular formula C20H18N2O3 B5507658 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide CAS No. 6047-64-9](/img/structure/B5507658.png)

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals known for their complex synthesis processes and diverse chemical and physical properties. These compounds are typically explored for their potential applications in various fields such as materials science, pharmacology, and chemical engineering due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of compounds similar to "N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide" often involves multi-step chemical reactions, including condensation, nucleophilic substitution, and amidation processes. For instance, compounds with similar structures have been synthesized by reacting amines with carbonyl chlorides in the presence of base, followed by further functionalization through reactions with various reagents (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of furamide groups attached to a phenyl ring, which may influence their physical and chemical properties significantly. Crystal structure determination through X-ray diffraction is a common method to elucidate their molecular geometry, showcasing their complex intramolecular interactions, such as hydrogen bonding and pi-pi stacking (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Compounds in this category typically undergo various chemical reactions, including electrophilic substitution and coupling reactions, due to the reactive nature of their functional groups. For example, Suzuki-Miyaura cross-coupling has been employed to functionalize N-(4-bromophenyl)furan-2-carboxamide derivatives, highlighting the versatility of such frameworks in synthetic chemistry (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are closely related to their molecular structure. The presence of aromatic and furamide groups can enhance their thermal stability and solubility in organic solvents, making them suitable for various applications in materials science (Gutch, Banerjee, & Jaiswal, 2003).

Wissenschaftliche Forschungsanwendungen

Syntheses and Properties of Aromatic Polyamides and Polyimides

Research by Yang and Lin (1994, 1995) on aromatic polyamides and polyimides derived from specific diamines, including N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, highlights their amorphous nature, solubility in polar solvents, and excellent thermal stability. These materials could be cast into transparent, flexible films, indicating potential applications in high-performance plastics and coatings due to their glass transition temperatures and stability under high temperatures (Yang & Lin, 1994) (Yang & Lin, 1995).

Carbon-monoxide-free Aminocarbonylation

Sawant et al. (2011) discussed a carbon-monoxide-free aminocarbonylation method using N-substituted formamides and aryl halides, showcasing an innovative synthetic route that might be relevant for producing compounds with functionalities similar to N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide. This method offers an environmentally friendly alternative to traditional carbonylation reactions, potentially useful in pharmaceutical and material science research (Sawant et al., 2011).

Fluorescent Crosslinked Aromatic Polyamides

Research by Sánchez et al. (2015) on fluorescent crosslinked aromatic polyamides incorporating thiophene and furane suggests potential applications in the development of optoelectronic devices and sensors. The study highlights the influence of crosslinking on fluorescence, indicating that these polymers could serve as bases for heat-sensitive devices due to their tunable fluorescence properties (Sánchez et al., 2015).

Palladium-catalyzed Condensation

Lu et al. (2014) presented a palladium-catalyzed condensation method for forming multisubstituted furans, a process that could be relevant for synthesizing furamide derivatives. This method emphasizes the versatility of palladium catalysis in creating complex organic structures, potentially useful for developing novel materials and bioactive molecules (Lu et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXCPTMUVMYDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975882 |

Source

|

| Record name | 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6047-64-9 |

Source

|

| Record name | 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

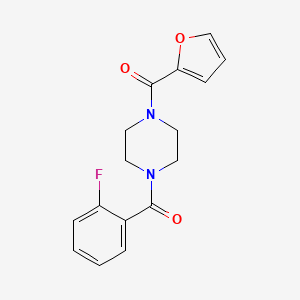

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

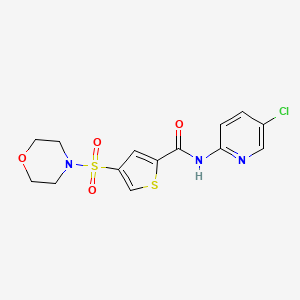

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

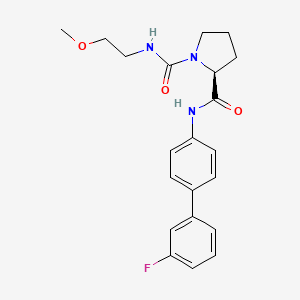

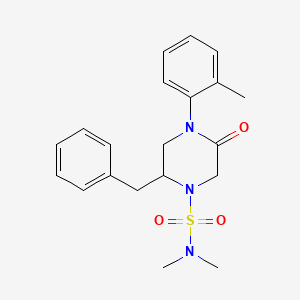

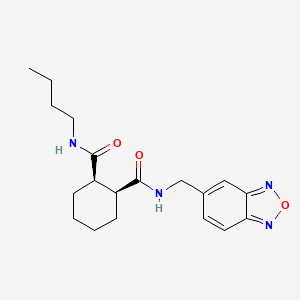

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)